molecular formula C19H24N2O B14972959 N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No.: B14972959
M. Wt: 296.4 g/mol
InChI Key: AIVRZRRFGPLGPK-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic indole derivative characterized by a carboxamide group at the 5-position of the indole core, a 2,3-dimethyl substitution on the indole ring, and a cyclohex-1-en-1-yl ethyl side chain.

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C19H24N2O/c1-13-14(2)21-18-9-8-16(12-17(13)18)19(22)20-11-10-15-6-4-3-5-7-15/h6,8-9,12,21H,3-5,7,10-11H2,1-2H3,(H,20,22)

InChI Key

AIVRZRRFGPLGPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC3=CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction between cyclopentadiene and ethylene.

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the cyclohexene ring with the indole moiety through an amide bond formation. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amides, esters

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its substitution pattern and side-chain design. Below is a comparative analysis with analogous indole and heterocyclic derivatives:

Table 1: Structural Comparison of Indole Carboxamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Indole 2,3-Dimethyl; 5-carboxamide; N-[2-(cyclohex-1-en-1-yl)ethyl] Carboxamide, Cyclohexenyl ethyl -
N-(Benzoylphenyl)-5-methoxyindole-2-carboxamides () Indole 5-Methoxy/Cl; 2-carboxamide; N-(benzoylphenyl) Benzoylphenyl, Methoxy/Cl
Desvenlafaxine Related Compound A () Phenol 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol Phenol, Cyclohexenyl ethyl, Amine
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives () Pyridopyrimidinone 2-(3,4-Dimethoxyphenyl); Variable amino-cyclohexenyl substituents Dimethoxyphenyl, Cyclohexenyl

Key Observations :

  • Carboxamide Position : Unlike ’s 2-carboxamide indoles, the target compound’s 5-carboxamide may alter electronic distribution and steric accessibility for target binding .
  • Cyclohexenyl Ethyl Group : Shared with Desvenlafaxine-related compounds (), this group enhances lipophilicity compared to aromatic substituents (e.g., benzoylphenyl in ) .
  • Core Heterocycle: The indole core distinguishes it from pyridopyrimidinones (), which may exhibit different pharmacokinetic profiles due to ring rigidity and polarity .
Pharmacological Activity

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structurally related molecules:

  • Lipid-Lowering Effects : ’s 5-methoxy/chloroindole-2-carboxamides demonstrated lipid-lowering activity, suggesting that indole carboxamides may modulate lipid metabolism. The target compound’s 5-carboxamide and cyclohexenyl ethyl group could enhance target selectivity or potency .
  • Neurological Targets: Desvenlafaxine-related compounds () target monoamine transporters, implying that the cyclohexenyl ethyl group may facilitate blood-brain barrier penetration. The target compound’s indole core could interact with serotonin or dopamine receptors, though this remains speculative .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.

Chemical Structure and Properties

The compound's molecular formula is C15H19N3OC_{15}H_{19}N_{3}O with a molecular weight of approximately 255.33 g/mol. The structure features an indole ring system, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The synthesis methods are crucial for producing compounds with desired biological activities while ensuring high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various indole derivatives, including this compound. The compound has been evaluated against several cancer cell lines:

Cell LineIC50 (µM)Reference
HepG20.9
MCF-70.55
HeLa0.50

These results indicate that the compound exhibits significant cytotoxicity towards cancer cells while showing minimal toxicity to normal cell lines such as HEK293 and MRC5, with IC50 values greater than 100 µg/ml, suggesting a favorable safety profile.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The indole structure is known to interact with various biological targets, potentially leading to cell cycle arrest and apoptosis.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : MTT assays demonstrated that the compound significantly inhibited cell proliferation in HepG2, MCF7, and HeLa cell lines.
  • Selectivity : The compound showed a selective toxicity profile favoring cancer cells over normal cells, which is critical for therapeutic applications.
  • Mechanistic Insights : Further investigations into the apoptotic pathways activated by this compound revealed that it may trigger caspase-dependent apoptosis in cancer cells.

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